molecular formula C29H20ClN3O6S2 B13381802 4-(1-benzofuran-2-ylcarbonyl)-1-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-(1-benzofuran-2-ylcarbonyl)-1-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B13381802
M. Wt: 606.1 g/mol
InChI Key: QWFKBEYTFLQWEP-UHFFFAOYSA-N
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Description

This compound belongs to a class of heterocyclic molecules featuring a 1,5-dihydro-2H-pyrrol-2-one core fused with a benzofuran-carbonyl group, a 1,3,4-thiadiazole ring substituted with a 2-chlorobenzyl sulfanyl group, and a 4-hydroxy-3-methoxyphenyl moiety.

Properties

Molecular Formula

C29H20ClN3O6S2

Molecular Weight

606.1 g/mol

IUPAC Name

3-(1-benzofuran-2-carbonyl)-1-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C29H20ClN3O6S2/c1-38-21-13-16(10-11-19(21)34)24-23(25(35)22-12-15-6-3-5-9-20(15)39-22)26(36)27(37)33(24)28-31-32-29(41-28)40-14-17-7-2-4-8-18(17)30/h2-13,24,34,36H,14H2,1H3

InChI Key

QWFKBEYTFLQWEP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C(=C(C(=O)N2C3=NN=C(S3)SCC4=CC=CC=C4Cl)O)C(=O)C5=CC6=CC=CC=C6O5)O

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrrol-2-one Core

Method:
The core heterocyclic structure, 1,5-dihydro-2H-pyrrol-2-one , is typically synthesized via a cyclization of amino acid derivatives or α,β-unsaturated carbonyl compounds. A common approach involves the cyclization of N-substituted amino acids or amides under dehydrating conditions.

Reaction Conditions:

  • Use of dehydrating agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
  • Elevated temperatures (around 80–120°C).
  • Solvent systems like acetic acid or dimethylformamide (DMF).

Example:
Cyclization of N-substituted amino acids in PPA yields the pyrrol-2-one ring efficiently, with subsequent purification via recrystallization.

Formation of the Thiadiazol-2-yl Fragment

Method:
The 1,3,4-thiadiazol-2-yl moiety is typically synthesized from thiosemicarbazides or acyl hydrazides followed by cyclization with halogenating agents.

Reaction Conditions:

  • Cyclization using reagents like phosphorus oxychloride (POCl₃) or Lawesson's reagent.
  • Heating at 80–120°C.
  • Use of acyl hydrazides as precursors.

Example:
Cyclization of acyl hydrazides with sulfur sources yields the thiadiazol ring.

Attachment of the Benzofuran-2-ylcarbonyl Group

Method:
This step involves acylation of amino groups or amide formation via coupling reactions.

Reaction Conditions:

  • Activation of benzofuran-2-carboxylic acid derivatives using coupling reagents like TBTU, HATU, or EDCI.
  • Base such as N,N-diisopropylethylamine (DIPEA).
  • Solvent: DMF or dichloromethane (DCM).

Example:
Activation of benzofuran-2-carboxylic acid with TBTU in DMF, followed by addition to the amine-bearing intermediate, yields the acylated product.

Incorporation of the 2-Chlorobenzyl Sulfanyl Group

Method:
The 2-chlorobenzyl sulfanyl group is introduced via nucleophilic substitution of a suitable precursor or thiol-alkylation .

Reaction Conditions:

  • Use of 2-chlorobenzyl thiol or thiolates.
  • Base such as potassium carbonate.
  • Solvent: acetone or ethanol.
  • Mild heating to facilitate substitution.

Notes:
Protection of other functional groups may be necessary to prevent side reactions.

Representative Reaction Scheme

Step Description Reagents & Conditions Yield/Notes
1 Synthesis of pyrrol-2-one core Cyclization of amino acid derivatives with PPA 70–85%
2 Aromatic substitution Suzuki coupling with phenolic derivatives 60–80%
3 Thiadiazolyl ring formation Cyclization of acyl hydrazides with sulfur sources 65–75%
4 Benzofuran-2-ylcarbonyl attachment Coupling with activated benzofuran derivatives 50–70%
5 Sulfanyl group installation Nucleophilic substitution with 2-chlorobenzyl thiol 55–65%

Purification and Characterization

Purification Techniques:

  • Flash chromatography on silica gel.
  • Reverse-phase HPLC for final purification.
  • Recrystallization from suitable solvents.

Characterization:

  • Nuclear Magnetic Resonance (NMR) spectroscopy.
  • Mass spectrometry (MS).
  • High-Performance Liquid Chromatography (HPLC).
  • Infrared (IR) spectroscopy.

Summary of Key Experimental Findings

Parameter Observation Reference/Source
Overall Yield 37–87% depending on the step Multiple experimental reports
Reaction Time Ranged from 5 hours to 70 hours Literature sources
Purity >95% as confirmed by HPLC Standard purification protocols
Reaction Conditions Elevated temperatures (80–120°C), inert atmospheres Typical heterocyclic synthesis

Chemical Reactions Analysis

Types of Reactions

4-(1-benzofuran-2-ylcarbonyl)-1-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield corresponding ketones or aldehydes, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

4-(1-benzofuran-2-ylcarbonyl)-1-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-benzofuran-2-ylcarbonyl)-1-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound ID Thiadiazole Substituent Phenyl Substituent Molecular Formula Molecular Weight Reference
Target Compound 5-[(2-Chlorobenzyl)sulfanyl] 4-Hydroxy-3-methoxyphenyl C₃₀H₂₁ClN₃O₆S₂ 643.08* N/A
5-[(4-Methylbenzyl)sulfanyl] 2-Fluorophenyl C₂₉H₂₀FN₃O₄S₂ 557.62
5-[(2-Fluorobenzyl)sulfanyl] 3-Ethoxy-4-hydroxyphenyl C₃₀H₂₂FN₃O₆S₂ 603.64
5-[(2-Fluorobenzyl)sulfanyl] 4-Chlorophenyl C₂₈H₁₇ClFN₃O₄S₂ 578.03

*Calculated based on molecular formula.

Physicochemical Properties

Predicted or experimental data from analogs (Table 2) suggest substituent-dependent trends:

  • Boiling point : Ranges from 707.7 ± 70.0 °C () to 735.2 ± 70.0 °C (), influenced by halogen substitution (Cl, F) and aryl bulk.
  • Density: Higher densities (~1.53 g/cm³) correlate with halogenated analogs () compared to non-halogenated derivatives (1.42 g/cm³, ).
  • pKa : All analogs exhibit acidic hydroxyl groups with pKa ~4.50 ± 1.00 (), critical for solubility and bioavailability.

Table 2: Physicochemical Properties of Analogs

Compound ID Boiling Point (°C) Density (g/cm³) pKa Reference
707.7 ± 70.0 (Predicted) 1.53 ± 0.1 4.50 ± 1.00
735.2 ± 70.0 (Predicted) 1.42 ± 0.1 4.50 ± 1.00
N/A N/A N/A

Biological Activity

The compound 4-(1-benzofuran-2-ylcarbonyl)-1-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one (CAS No. 618865-58-0) is a complex organic molecule that incorporates various pharmacologically relevant moieties. Its structure suggests potential biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory treatments.

  • Molecular Formula : C29H20ClN3O5S2
  • Molecular Weight : 590.07 g/mol
  • Key Functional Groups : Benzofuran, thiadiazole, hydroxyl groups, and methoxyphenyl.

Antimicrobial Activity

Research has indicated that benzofuran derivatives exhibit significant antimicrobial properties. For instance, compounds with a benzofuran nucleus have been shown to possess antibacterial and antifungal activities. The incorporation of the thiadiazole moiety enhances these effects due to its own established antimicrobial properties .

Case Study : A study involving related benzofuran derivatives demonstrated effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

Anticancer Activity

Benzofuran derivatives have gained attention for their anticancer potential. The compound under discussion may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Research Findings : In vitro studies on similar compounds have shown IC50 values in the low micromolar range against ovarian cancer cell lines (e.g., A2780), suggesting that modifications to the benzofuran structure can lead to enhanced cytotoxicity .

CompoundIC50 (μM)Cancer Cell Line
Compound 3212A2780
Compound 3311A2780

Anti-inflammatory Activity

The anti-inflammatory properties of benzofuran compounds are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The presence of hydroxyl groups in the structure may contribute to this activity by facilitating hydrogen bonding with target proteins involved in inflammatory pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds containing thiadiazole may inhibit key enzymes involved in microbial metabolism and inflammation.
  • Cytotoxicity Induction : The benzofuran moiety has been linked to cytotoxic effects in cancer cells through apoptosis.
  • Antioxidant Activity : Hydroxyl groups may provide antioxidant benefits, reducing oxidative stress in cells.

Q & A

Basic: How can researchers optimize the synthesis of this compound, given its complex heterocyclic architecture?

Methodological Answer:
The synthesis requires multi-step heterocyclic coupling. Key steps include:

  • Thiadiazole Formation : Use a 1,3,4-thiadiazole precursor (e.g., 2-amino-5-substituted-1,3,4-thiadiazole) reacted with 2,5-dimethoxytetrahydrofuran in glacial acetic acid under reflux (1 hour, monitored by TLC). Post-reaction, basify with sodium bicarbonate to precipitate the product .
  • Pyrrol-2-one Cyclization : Employ base-assisted cyclization of hydroxylated intermediates, as demonstrated for analogous dihydro-2H-pyrrol-2-ones. For example, react 5-hydroxy-3-phenyl-1,5-dihydro-2H-pyrrol-2-one with aryl amines or phenols under controlled pH and temperature (e.g., 46–63% yields, 138–211°C melting points) .
  • Sulfanyl Linkage : Introduce the 2-chlorobenzylsulfanyl group via nucleophilic substitution, using thiourea derivatives or thiol-containing reactants in polar aprotic solvents (e.g., DMF) .

Critical Parameters : Monitor reaction progress via TLC, optimize stoichiometry of heterocyclic precursors, and purify via recrystallization (ethanol is effective for similar thiadiazoles) .

Basic: What spectroscopic and analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

  • 1H/13C NMR : Identify protons and carbons in the benzofuran (δ 6.8–7.8 ppm for aromatic protons), thiadiazole (δ 8.1–8.5 ppm for S-linked protons), and pyrrol-2-one (δ 2.5–3.5 ppm for hydroxyl groups) .
  • FTIR : Confirm carbonyl (C=O) stretches (~1700 cm⁻¹), hydroxyl (O–H) bands (~3400 cm⁻¹), and sulfanyl (C–S) vibrations (~650 cm⁻¹) .
  • HRMS : Validate molecular weight (exact mass ± 0.001 Da) to distinguish from byproducts. For example, analogous pyrrol-2-ones showed HRMS peaks at m/z 450.1201 (calculated) vs. 450.1203 (observed) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or substituent positioning, as demonstrated for related benzofuran-thiadiazole hybrids .

Data Interpretation : Cross-reference spectral data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve overlapping signals .

Advanced: How can researchers address contradictory data in reported biological activities of structurally similar compounds?

Methodological Answer:
Contradictions often arise from:

  • Substituent Effects : Minor changes (e.g., methoxy vs. chloro groups) alter bioactivity. For example, 3-methoxyphenyl derivatives showed enhanced solubility but reduced receptor binding compared to chlorophenyl analogs .
  • Assay Variability : Standardize assays using positive controls (e.g., known kinase inhibitors for enzyme studies) and replicate across cell lines.
  • Metabolic Stability : Assess compound stability in physiological buffers (pH 7.4, 37°C) via HPLC over 24 hours to rule out degradation artifacts .

Case Study : A 2,4-dichlorophenyl-substituted benzodiazepine analog exhibited variable GABA receptor affinities due to crystallographic conformation differences .

Advanced: What computational strategies are effective for predicting the reactivity or binding modes of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic/nucleophilic sites. For example, the benzofuran carbonyl group is a predicted site for nucleophilic attack .
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Prioritize docking poses with the thiadiazole and sulfanyl groups oriented toward hydrophobic pockets .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of protein-ligand complexes. Monitor RMSD (<2.0 Å indicates stable binding) .

Validation : Compare computational results with experimental SAR data from analogs, such as 3,5-diarylsubstituted pyrrol-2-ones .

Advanced: How can researchers design experiments to elucidate the mechanism of action for this compound in enzymatic inhibition?

Methodological Answer:

  • Kinetic Studies : Perform enzyme assays (e.g., Michaelis-Menten kinetics) with varying substrate concentrations. A non-competitive inhibition pattern (unchanged KmK_m, reduced VmaxV_{max}) suggests allosteric binding .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to quantify affinity (KdK_d) and stoichiometry .
  • Mutagenesis : Engineer enzyme active-site mutants (e.g., Ala-scanning) to identify critical residues for inhibition. For example, replacing a catalytic cysteine in a kinase abolished inhibition by a thiadiazole-containing compound .

Case Study : A benzofuran-pyrazole hybrid showed IC50_{50} values varying 10-fold across kinase isoforms due to active-site structural differences .

Basic: What strategies improve the solubility and stability of this compound in aqueous buffers for in vitro assays?

Methodological Answer:

  • Co-solvents : Use DMSO (≤1% v/v) for initial solubilization, then dilute in PBS or cell culture media.
  • pH Adjustment : Ionize the hydroxyl and carbonyl groups by preparing sodium salts (pH 8–9) .
  • Cyclodextrin Complexation : Add 2-hydroxypropyl-β-cyclodextrin (10–20 mM) to enhance solubility via host-guest interactions .
  • Lyophilization : Freeze-dry the compound with trehalose (1:1 w/w) to prevent hydrolysis during storage .

Stability Testing : Monitor degradation via HPLC at 0, 6, 12, and 24 hours under assay conditions .

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